(4-Chloro-3-fluoro-5-methoxyphenyl)boronic acid
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Overview
Description
(4-Chloro-3-fluoro-5-methoxyphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and methoxy groups. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-fluoro-5-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-3-fluoro-5-methoxyphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, like Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-3-fluoro-5-methoxyphenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives. This reaction is facilitated by a palladium catalyst and a base, typically in an aqueous or organic solvent .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products: The major products of these reactions are biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(4-Chloro-3-fluoro-5-methoxyphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action for (4-Chloro-3-fluoro-5-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
(4-Fluoro-3-methoxyphenyl)boronic acid: Similar structure but lacks the chlorine substituent.
(4-Methoxyphenyl)boronic acid: Lacks both chlorine and fluorine substituents.
(3-Fluorophenyl)boronic acid: Lacks both chlorine and methoxy substituents.
Uniqueness: (4-Chloro-3-fluoro-5-methoxyphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C7H7BClFO3 |
---|---|
Molecular Weight |
204.39 g/mol |
IUPAC Name |
(4-chloro-3-fluoro-5-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C7H7BClFO3/c1-13-6-3-4(8(11)12)2-5(10)7(6)9/h2-3,11-12H,1H3 |
InChI Key |
JLLKHEXSRRPRIH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)Cl)OC)(O)O |
Origin of Product |
United States |
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